molecular formula C13H16F2N2O B6624402 4-[(3,5-Difluorophenyl)methyl]-1-methyl-1,4-diazepan-2-one

4-[(3,5-Difluorophenyl)methyl]-1-methyl-1,4-diazepan-2-one

Cat. No. B6624402
M. Wt: 254.28 g/mol
InChI Key: CQMOEUSVBJKVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-Difluorophenyl)methyl]-1-methyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepines. It is commonly known as Ro 15-1788 or flumazenil. Flumazenil is a selective antagonist of the benzodiazepine receptor, which is found in the central nervous system. It is used in scientific research to study the mechanism of action of benzodiazepines, as well as their physiological and biochemical effects.

Mechanism of Action

The benzodiazepine receptor is a type of GABA-A receptor that is found in the central nervous system. When benzodiazepines bind to the receptor, they enhance the inhibitory effects of GABA, which is the main inhibitory neurotransmitter in the brain. This leads to an increase in the activity of GABAergic neurons, which results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Flumazenil acts as a competitive antagonist of the benzodiazepine receptor. It binds to the receptor with high affinity, but does not activate it. This means that it can block the effects of benzodiazepines by displacing them from the receptor.
Biochemical and Physiological Effects:
Flumazenil has a number of biochemical and physiological effects. It can reverse the sedative and anxiolytic effects of benzodiazepines, as well as their effects on memory and cognition. It can also reverse the muscle relaxant effects of benzodiazepines, which makes it useful in the treatment of benzodiazepine overdose.

Advantages and Limitations for Lab Experiments

One of the advantages of using flumazenil in lab experiments is that it is a selective antagonist of the benzodiazepine receptor. This means that it can block the effects of benzodiazepines without affecting other neurotransmitter systems. Flumazenil is also highly specific for the benzodiazepine receptor, which means that it does not interact with other GABA-A receptors.
One of the limitations of using flumazenil in lab experiments is that it has a short half-life. This means that it needs to be administered continuously in order to maintain its effects. Flumazenil is also highly lipophilic, which means that it can cross the blood-brain barrier easily. This can make it difficult to control the concentration of flumazenil in the brain.

Future Directions

There are a number of future directions for research on flumazenil. One area of interest is the development of new benzodiazepine receptor antagonists that are more selective and have a longer half-life than flumazenil. Another area of interest is the study of the role of the benzodiazepine receptor in the pathophysiology of anxiety disorders and other psychiatric conditions. Finally, there is interest in the development of new therapeutic agents that target the benzodiazepine receptor, but do not have the side effects associated with benzodiazepines.

Synthesis Methods

The synthesis of flumazenil involves the reaction of 3,5-difluorobenzyl chloride with 1-methyl-1,4-diazepane-2,5-dione in the presence of a base. The resulting product is purified by recrystallization to obtain pure flumazenil.

Scientific Research Applications

Flumazenil is widely used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and muscle relaxants. They act by binding to the benzodiazepine receptor, which is a type of GABA-A receptor. Flumazenil is a selective antagonist of the benzodiazepine receptor, which means that it can block the effects of benzodiazepines.

properties

IUPAC Name

4-[(3,5-difluorophenyl)methyl]-1-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-16-3-2-4-17(9-13(16)18)8-10-5-11(14)7-12(15)6-10/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMOEUSVBJKVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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